11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.19507097 g/mol and the complexity rating of the compound is 849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mass Spectral Fragmentation Patterns
Research on the mass spectral fragmentation patterns of derivatives of dibenzo[b,e][1,4]diazepin-1-one has provided insights into the principal fragmentation routes of these compounds, including those with nitro, hydroxy, and other substituents on the phenyl ring. This study contributes to the understanding of the structural analysis of such compounds through mass spectrometry (Arellano, Martínez, & Cortés, 1982).
Synthesis and Chemical Properties
The synthesis of novel hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives has been achieved through reactions involving aminophenylamino cyclohexenones and arylglyoxal hydrates, with subsequent investigations into their chemical properties such as alkylation, acetylation, and nitrosation. This provides a foundation for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Chechina et al., 2015).
Reaction and Synthesis Techniques
Another study focused on the reaction of diarylamidines with tetrachloro-1,2-benzoquinone, leading to the synthesis of dibenzo[d,f][1,3]diazepin-1-ones. This research underscores the versatility of dibenzo[diazepin-1-ones in synthesizing complex heterocyclic compounds, which could have implications in materials science, pharmaceuticals, and chemical synthesis (Gomaa & Döpp, 2003).
Corrosion Inhibition
A particularly novel application of benzodiazepine derivatives involves their use as corrosion inhibitors for mild steel in acidic conditions. This study presents the synthesis of such compounds and their evaluation through electrochemical and gravimetric methods, demonstrating their effectiveness in reducing corrosion, which could have significant industrial implications (Laabaissi et al., 2021).
Properties
IUPAC Name |
6-(3-ethoxy-4-hydroxy-5-nitrophenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-3-36-25-15-19(13-23(28(25)33)31(34)35)27-26-22(29-20-6-4-5-7-21(20)30-27)12-18(14-24(26)32)17-10-8-16(2)9-11-17/h4-11,13,15,18,27,29-30,33H,3,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDSCQMKUQOMGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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